dipotassium;diformate

Description

Theoretical Frameworks for Diformate Compounds

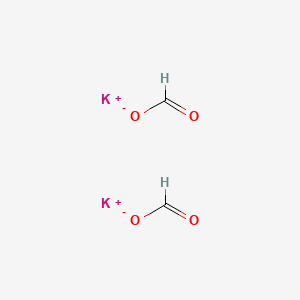

The defining feature of diformate compounds is the [H(HCOO)₂]⁻ anion. This anion consists of two formate (B1220265) groups linked by a very short and strong hydrogen bond. iucr.org In the case of potassium diformate, the crystal structure is built from these diformate anions and potassium cations (K⁺). iucr.org

The theoretical framework for understanding these compounds lies in the nature of this hydrogen bond. It is a subject of significant study, often analyzed using X-ray and neutron diffraction techniques. drugfuture.comiucr.org The crystal structure of potassium hydrogen diformate is orthorhombic, with two non-equivalent formate groups creating the dimer. iucr.org These charged dimers and the potassium ions are held together by ionic interactions, forming alternating layers within the crystal lattice. iucr.org Each potassium ion is coordinated with eight oxygen atoms from the surrounding formate dimers. iucr.org

The study of metal-formate frameworks (MOFs) provides a broader theoretical context. mdpi.comnih.gov These materials, which can include various metal ions, are investigated for their structural and functional properties, such as phase transitions and magnetic behavior, which are influenced by the geometry and interactions of the formate ligands. mdpi.comacs.orgacs.org The replacement of hydrogen with deuterium (B1214612) in the formate framework can lead to a stiffening of the structure, which in turn can alter properties like the phase transition temperature. mdpi.comnih.gov

Historical Perspectives in Diformate Research

The preparation of potassium diformate was described as early as 1903 by E. Groschuff. drugfuture.com Early synthesis involved dissolving potassium formate in formic acid with heating. iucr.orgacs.org Initial studies focused on the fundamental chemistry and physical properties of acid salts of carboxylic acids. iucr.org

A significant milestone in the understanding of potassium diformate was the determination of its crystal structure. drugfuture.comiucr.org These crystallographic studies provided the first detailed view of the dimeric structure held together by a short hydrogen bond, confirming the theoretical models of the time. iucr.org

The application of organic acids and their salts in various fields has a long history. millingandgrain.com However, potassium diformate gained significant attention in the early 21st century when it was approved by the European Union in 2001 as the first non-antibiotic feed additive to replace antibiotic growth promoters in animal nutrition. sidleychem.commillingandgrain.commdpi.com This regulatory approval spurred a new wave of research into its specific applications and mechanisms of action.

Current Research Landscape and Emerging Trends for Dipotassium (B57713) Diformate

Modern research on dipotassium diformate is multifaceted, extending from synthesis optimization to novel applications.

Synthesis and Characterization: Recent studies have focused on optimizing the synthesis of potassium diformate to create more efficient and environmentally friendly processes. acs.org Research has explored the optimization of reaction parameters such as temperature, time, and molar ratios of reactants (formic acid and potassium formate) to maximize yield, with some processes achieving yields of up to 94.0%. acs.org Characterization of the synthesized product is typically performed using techniques like Fourier-transform infrared spectroscopy (FT-IR) to confirm the chemical structure. acs.org

Industrial and Agricultural Applications: A primary driver of current research is the use of potassium diformate as a feed additive, particularly in pig and poultry farming. wbcil.comchemicalbook.com Studies investigate its role in improving gut health, enhancing nutrient absorption, and acting as an antimicrobial agent against pathogenic bacteria. encyclopedia.pubwbcil.comchemicalbook.com This has positioned it as a viable alternative to antibiotic growth promoters. acs.org Research is also exploring its potential as a mold inhibitor in animal feed. acs.orgacs.org

Emerging Research: The unique properties of diformate compounds continue to inspire new research avenues. The broader field of metal-formate frameworks is an active area of materials science, exploring novel compounds with tunable magnetic, dielectric, and structural properties. mdpi.comacs.org While much of this research focuses on other metal centers, the fundamental understanding gained from these studies can inform potential new applications for potassium-based formate structures. Furthermore, the antimicrobial properties of potassium diformate are being investigated for their potential use beyond animal feed, such as in food preservation. evitachem.com

Table 1: Physicochemical Properties of Dipotassium Diformate

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₂H₃KO₄ | wbcil.comnih.gov |

| Line Formula | KH(HCOO)₂ | drugfuture.com |

| Molecular Weight | 130.14 g/mol | wbcil.comnih.govcymitquimica.com |

| Appearance | White to light yellow crystalline powder | sidleychem.comwbcil.com |

| Odor | Pungent or odorless | wbcil.comevitachem.com |

| Melting Point | 108.6 °C | drugfuture.com |

| Solubility | Highly soluble in water | sidleychem.comwbcil.com |

| Hygroscopicity | Strong | sidleychem.comwbcil.com |

Table 2: Crystallographic Data for Dipotassium Diformate

| Parameter | Value | References |

|---|---|---|

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbca | iucr.org |

| Unit Cell Dimensions | a= 17.708 Å, b= 7.510 Å, c= 7.377 Å | iucr.org |

| Hydrogen Bond Length (O-H···O) | 2.45 Å | iucr.org |

| Potassium-Oxygen Distances | 2.77-3.06 Å | iucr.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;diformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.2K/c2*2-1-3;;/h2*1H,(H,2,3);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSMEGFVJFHTAL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for Dipotassium Diformate

Formic Acid and Potassium Compound Reaction Pathways

Formic Acid-Potassium Hydroxide (B78521) Systems

The reaction of formic acid (HCOOH) with potassium hydroxide (KOH) is a straightforward acid-base neutralization that produces potassium formate (B1220265) and water. To obtain dipotassium (B57713) diformate, the stoichiometry is adjusted to ensure an excess of formic acid. The reaction can be represented as:

2HCOOH + KOH → K(HCOO)₂H + H₂O

This method is characterized by a strong exothermic reaction that requires careful temperature control. kandschemical.com A typical industrial process involves slowly adding potassium hydroxide to a stirred solution of formic acid. google.com The ratio of formic acid to potassium hydroxide is a critical parameter, with ratios of 1-1.5:1 being reported. google.com The reaction is often carried out at temperatures between 50-80°C for 1-2 hours to ensure uniform mixing and complete reaction. google.com While effective, the high cost of formic acid can be a drawback to this method's economic feasibility. epo.org

Formic Acid-Potassium Carbonate Systems

Another common synthetic route utilizes potassium carbonate (K₂CO₃) as the potassium source. google.comgoogle.com The reaction with formic acid proceeds as follows:

4HCOOH + K₂CO₃ → 2K(HCOO)₂H + H₂O + CO₂

This reaction is also exothermic and produces carbon dioxide gas, which requires proper ventilation and control to manage the reaction rate and prevent excessive foaming. google.com The molar ratio of potassium carbonate to formic acid is typically in the range of 1:3 to 1:5, with a preferred ratio of 1:4. google.com Reaction temperatures are generally maintained between 20-100°C, with an optimal range of 40-70°C. google.com The concentration of the formic acid solution used is typically between 80-99%. google.comgoogle.com This method is often favored due to the lower cost and easier handling of potassium carbonate compared to potassium hydroxide.

Reaction Parameters for Dipotassium Diformate Synthesis

| Reactants | Molar Ratio (Base:Acid) | Temperature (°C) |

|---|---|---|

| Potassium Hydroxide & Formic Acid | 1 : 1-1.5 | 50-80 |

Formic Acid-Potassium Oxide Systems

Potassium oxide (K₂O) can also be used as a reactant with formic acid to produce dipotassium diformate. google.com The reaction is:

2HCOOH + K₂O → K(HCOO)₂H + H₂O

Methyl Formate-Based Synthetic Approaches

An alternative to the direct use of formic acid involves methyl formate (CH₃OOCH) as a starting material. google.com In this process, methyl formate undergoes partial hydrolysis to produce a stream containing formic acid. The unreacted methyl formate is then saponified to yield the corresponding metal formate. google.com The formic acid and metal formate streams are then mixed to obtain the acid formate. google.com Methyl formate itself is industrially produced by the carbonylation of methanol (B129727) in the presence of a catalyst like sodium or potassium methoxide. google.commdpi.com This approach can be integrated into larger chemical production facilities where methyl formate is an intermediate. google.com

Atom Economy and Green Chemistry Considerations in Diformate Synthesis

The principles of green chemistry, particularly atom economy, are crucial in evaluating the sustainability of chemical syntheses. wordpress.comcdn-website.com Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final desired product. jk-sci.comnih.gov

The synthesis of dipotassium diformate from formic acid and potassium hydroxide or potassium oxide represents a reaction with high atom economy, as the primary byproduct is water. Addition reactions, in general, are considered highly atom-economical. rsc.org The reaction with potassium carbonate has a lower atom economy due to the production of carbon dioxide as a byproduct.

Atom Economy of Dipotassium Diformate Synthesis Pathways

| Reaction | Byproducts | Atom Economy Consideration |

|---|---|---|

| 2HCOOH + KOH → K(HCOO)₂H + H₂O | Water | High |

| 2HCOOH + K₂O → K(HCOO)₂H + H₂O | Water | High |

From a green chemistry perspective, methods that minimize waste and energy consumption are preferred. nih.gov The formic acid-potassium oxide method, by potentially eliminating the need for a concentration step, offers an advantage in terms of energy efficiency. google.com Furthermore, the biodegradability of dipotassium diformate, which decomposes into formic acid and potassium formate and ultimately to carbon dioxide and water, is a positive environmental attribute. sidleychem.comwbcil.com The use of catalysts in chemical synthesis is another key aspect of green chemistry, as they can make processes more economical and energy-efficient. jk-sci.com While the primary synthesis routes for dipotassium diformate are direct reactions, the broader context of chemical manufacturing emphasizes a shift towards catalytic processes to reduce waste. cdn-website.com

Optimization of Synthesis Parameters

The efficiency of dipotassium diformate synthesis is highly dependent on the precise control of several critical reaction parameters. These include the duration of the reaction, the temperature at which it is conducted, and the molar ratios of the starting materials.

The interplay between reaction time and temperature is a critical factor in the synthesis of dipotassium diformate. The reaction temperature is typically maintained within a range of 20°C to 100°C. google.com A preferred and more optimal temperature range is between 40°C and 70°C. google.com In some methodologies, the reaction is controlled at a constant temperature of about 40°C, followed by a stirring period of 4 hours after the addition of reactants is complete. google.com Other protocols have demonstrated successful synthesis at higher temperatures, such as around 80°C, with a shorter post-addition stirring time of 1 hour. google.com

The duration of the reaction can vary significantly, from as short as one hour to as long as six hours. google.com In one process, after the reactants are combined, the mixture is stirred for an additional 0.5 hours at the reaction temperature. google.com Another approach involves a reaction time of 2 to 6 hours at temperatures between 45°C and 80°C. google.com A different synthesis method specifies a stirring time of 1 to 2 hours at a temperature of 50-80°C. google.com The selection of the specific time and temperature combination is often a balance between achieving a high reaction rate and preventing the degradation of the product.

Interactive Data Table: Reaction Time and Temperature Parameters

| Parameter | Embodiment 1 google.com | Embodiment 3 google.com | Embodiment 4 google.com | Embodiment 5 google.com | Patent CN1428325A google.com | Patent CN1704394A google.com | Patent CN110642703A google.com |

|---|---|---|---|---|---|---|---|

| Temperature | ~ 40°C | ~ 80°C | ~ 80°C | ~ 60°C | 40-70°C | 45-80°C | 50-80°C |

| Reaction Time | 4 hours | 1 hour | 1 hour | 2 hours | 0.5 hours | 2-6 hours | 1-2 hours |

The stoichiometry of the reactants is a fundamental aspect of optimizing the synthesis of dipotassium diformate. When potassium carbonate (K₂CO₃) is used as the potassium source, the molar ratio of K₂CO₃ to formic acid (HCOOH) is typically in the range of 1:3 to 1:5. google.com A preferred molar ratio for this reaction is 1:4. google.com

Alternatively, when potassium hydroxide (KOH) is the potassium source, the ratio of formic acid to potassium hydroxide is controlled in the range of 1-1.5:1. google.com In processes utilizing potassium oxide, the molar ratio of formic acid to potassium oxide is generally maintained between 4:1 and 6:1. google.com The concentration of the formic acid solution used is also a key variable, with concentrations typically ranging from 80% to 99%. google.comgoogle.comgoogle.com

Interactive Data Table: Reactant Molar Ratios

| Potassium Source | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) |

|---|---|---|---|

| Potassium Carbonate google.com | K₂CO₃ | HCOOH | 1 : 3-5 (Preferred 1:4) |

| Potassium Hydroxide google.com | HCOOH | KOH | 1-1.5 : 1 |

| Potassium Oxide google.com | HCOOH | K₂O | 4-6 : 1 |

Innovations in Reactor Design for Diformate Production

The exothermic nature of the reaction between formic acid and potassium sources like solid potassium carbonate or potassium hydroxide can make the process difficult to control and potentially hazardous. google.com This has necessitated the development of specialized reactors to ensure safe and efficient production.

One notable innovation is the use of a kneading reactor. google.com This type of reactor is designed to handle the vigorous reaction and the release of a significant amount of heat, allowing for better temperature control and a more homogenous reaction mixture. google.comgoogle.com The direct reaction of formic acid with solid potassium sources can be violent, and specialized reactors are required to manage this, ensuring the safety of the operators and achieving a better reaction effect. google.com The design of these reactors focuses on efficient heat dissipation and robust mixing to prevent localized overheating and ensure a consistent product quality.

Mechanistic Investigations in Biological Systems Non Human Models of Formate and Diformate

Gastrointestinal Tract Physiology Modulation

One of the primary mechanisms of action for dipotassium (B57713) diformate is its ability to lower the pH throughout the gastrointestinal tract. nih.govfeedandadditive.com Upon ingestion, dipotassium diformate dissociates into potassium ions, formic acid, and formate (B1220265). nih.gov The release of formic acid contributes to the acidification of the stomach and subsequent sections of the intestine. nih.govfeedandadditive.com This reduction in pH is a critical factor in creating an environment that is less favorable for the proliferation of acid-sensitive pathogenic bacteria. nih.govmdpi.com

Studies in weaned piglets have demonstrated that dietary supplementation with potassium diformate can lead to a significant reduction in the pH of the stomach and small intestine. nih.govmdpi.com For instance, research has shown a decrease in the duodenal pH of piglets for up to 65 hours after being fed a diet containing potassium diformate. mdpi.com Similarly, in broilers, the inclusion of formic acid and potassium diformate in their diet has been shown to significantly lower the pH in the crop, gizzard, duodenum, jejunum, and ileum. nih.gov

Table 1: Effect of Dipotassium Diformate (KDF) on Gastrointestinal pH in Chickens

| GIT Segment | Control Group (pH) | KDF Supplemented Group (pH) | Reference |

|---|---|---|---|

| Duodenum | 6.45 | 6.21 | nih.gov |

| Jejunum | 6.87 | 6.54 | nih.gov |

| Ileum | 7.21 | 6.98 | nih.gov |

| Cecum | 7.35 | 7.12 | nih.gov |

The modulation of intestinal pH by dipotassium diformate has a direct impact on the activity of digestive enzymes. A lower gastric pH is beneficial for activating pepsinogen into pepsin, a key enzyme for protein digestion. ciheam.org This enhanced pepsin activity can lead to improved digestibility of dietary proteins. ciheam.org

Furthermore, studies in broilers have shown that dietary supplementation with potassium diformate can significantly enhance the activities of other crucial digestive enzymes in the intestinal chyme, including lipase, amylase, and trypsin. nih.govnih.govresearchgate.net This increase in enzyme activity is thought to improve the breakdown and subsequent absorption of fats, carbohydrates, and proteins. nih.gov

Table 2: Effect of Dipotassium Diformate (KDF) on Digestive Enzyme Activity in Broilers (U/mg)

| Enzyme | Control Group | KDF Group | Reference |

|---|---|---|---|

| Amylase | 15.24 | 18.57 | nih.govnih.gov |

| Lipase | 8.45 | 10.23 | nih.govnih.gov |

| Trypsin | 25.67 | 30.12 | nih.govnih.gov |

Moreover, the acidic environment created by formate can chelate minerals such as calcium, phosphorus, magnesium, and zinc, which improves their absorption. nih.gov Studies in Cherry Valley ducks have demonstrated that supplementation with potassium diformate significantly increases the apparent digestibility of crude protein and calcium. nih.gov Similarly, research in broilers has shown that a diet supplemented with potassium diformate can improve the apparent utilization rate of dry matter, energy, and crude protein. nih.gov

Table 3: Effect of Dipotassium Diformate (KDF) on Apparent Nutrient Digestibility in Cherry Valley Ducks (%)

| Nutrient | Control Group | 0.8% KDF Group | Reference |

|---|---|---|---|

| Crude Protein | 82.34 | 85.12 | nih.gov |

| Calcium | 45.67 | 49.89 | nih.gov |

Microbial Ecology and Microbiome Interactions

Dipotassium diformate significantly influences the microbial landscape of the gastrointestinal tract, promoting a healthier and more balanced microbiome by selectively inhibiting pathogenic bacteria and favoring the growth of beneficial microorganisms.

The antimicrobial properties of formic acid and formate are central to their ability to modulate the gut microbiota. nih.gov These compounds can penetrate the cell walls of bacteria and disrupt their normal physiological functions. nih.gov This action is particularly effective against pH-sensitive pathogenic bacteria. nih.gov

Research in pigs has shown that dietary supplementation with potassium diformate can reduce the numbers of coliform bacteria in the duodenum, jejunum, and rectum. mdpi.com In weaned piglets, it has been observed to decrease the counts of total anaerobic bacteria, lactic acid bacteria, and yeasts in the gastrointestinal tract. mdpi.com However, some studies have shown that formic acid is effective at reducing the growth of coliforms and Salmonella Typhimurium without negatively affecting lactobacilli populations in the gastric digesta. nih.gov In chickens, potassium diformate has been found to modify the diversity and abundance of intestinal microflora, promoting the colonization of beneficial bacteria such as Bacteroides, Blautia, and Ruminococcus. nih.gov

Table 4: Effect of Dipotassium Diformate on Gut Microbial Populations in Piglets (log10 CFU/g digesta)

| Microorganism | Control Group | 1.2% KDF Group | Reference |

|---|---|---|---|

| Coliforms (Duodenum) | 5.8 | 4.9 | mdpi.com |

| Coliforms (Jejunum) | 5.5 | 4.7 | mdpi.com |

| Coliforms (Rectum) | 6.2 | 5.4 | mdpi.com |

The antimicrobial action of formate is particularly potent against pathogenic bacteria like Salmonella and Escherichia coli. scilit.com The undissociated form of formic acid can easily pass through the cell membrane of these bacteria. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton that lowers the intracellular pH and a formate anion that can disrupt DNA and protein synthesis, ultimately inhibiting bacterial growth. nih.gov

Studies in experimentally infected piglets have shown that the addition of potassium diformate to the diet significantly reduces the counts of Salmonella and E. coli in the stomach contents. scilit.com This indicates an improved efficacy of the stomach as a barrier against pathogens. scilit.com In chickens infected with Salmonella Pullorum, dietary supplementation with potassium diformate significantly reduced the bacterial load in the cecum. nih.govnih.gov

Table 5: Effect of Dipotassium Diformate (KDF) on Salmonella Counts in the Stomach of Experimentally Infected Pigs (log10 CFU/g)

| Treatment Group | Salmonella Counts | Reference |

|---|---|---|

| Control | 6.5 | scilit.com |

| 1.2% KDF | 4.2 | scilit.com |

Promotion of Beneficial Microbiota Homeostasis

Formate, a key microbial metabolite, plays a significant role in shaping the gut microbiota's composition and maintaining its balance. Although many gut bacteria produce formate as a major fermentation product in pure culture, it is typically found at low concentrations in fecal samples. nih.gov This suggests rapid consumption by other members of the microbial community. The utilization of formate by specific bacterial groups can promote a healthy gut environment. For instance, acetogenic bacteria, which are widespread in the human colon, can utilize formate to produce acetate. nih.gov This process is significant as acetate is the most abundant short-chain fatty acid (SCFA) in the gut and serves as an energy source for butyrate-producing bacteria, which are crucial for colonic health. nih.gov

| Producer Organism Example | Consumer Organism Example | Key Metabolite Exchange | Impact on Microbiota Homeostasis |

| Ruminococcus bromii | Blautia hydrogenotrophica (acetogen) | R. bromii produces formate, which is consumed by B. hydrogenotrophica. | Increased acetate production, supporting other beneficial microbes like butyrate producers. nih.gov |

| Various fermentative bacteria | Methanogenic archaea | Bacteria produce formate, which is utilized by methanogens. | Contributes to the removal of fermentation end-products, maintaining a balanced ecosystem. nih.gov |

Cross-Feeding and Metabolic Interdependencies within Microbial Consortia

Metabolite cross-feeding is a fundamental principle governing the structure and function of anaerobic microbial communities, such as those in the colon. nih.govoup.com Formate is a prime example of a metabolite that facilitates these interspecies interactions. nih.govnih.gov Many primary fermenters of complex carbohydrates, like resistant starch, produce formate as an end product. nih.gov This formate does not accumulate but is instead rapidly consumed by other microbes in a process known as cross-feeding. nih.govnih.gov

| Interaction Type | Organisms Involved (Example) | Exchanged Metabolite | Consequence of Interaction |

| Interspecies Hydrogen/Formate Transfer | Ruminococcus bromii (Formate Producer) & Blautia hydrogenotrophica (Formate Consumer) | Formate | Increased acetate production, enhanced energy extraction from substrate. nih.govresearchgate.net |

| Syntrophic Metabolism | Chloromethane-fermenting bacteria & Organohalide-respiring bacteria | Formate, H₂, Acetate | Enables concomitant degradation of different chlorinated pollutants. oup.com |

| General Cross-Feeding | Diverse gut anaerobes | Formate | Low ambient formate concentration, high acetate production in the gut. nih.gov |

Cellular and Whole-Body Formate Metabolism

One-Carbon Metabolism Pathways and Formate's Role

Formate is a pivotal, non-tetrahydrofolate (THF)-linked intermediate in one-carbon (1C) metabolism. nih.gov This network of biochemical reactions is essential for the biosynthesis of purines and thymidylate (for DNA synthesis) and for providing methyl groups for a wide range of methylation reactions. nih.govresearchgate.net While many 1C reactions occur with the one-carbon unit attached to the cofactor tetrahydrofolate (THF), formate represents a key mobile 1C unit that can be transported across cellular compartments. nih.govnih.gov

Mitochondria are the primary site of formate production in mammalian cells, mainly from the metabolism of serine, glycine, sarcosine, and dimethylglycine. nih.govcreative-proteomics.com This mitochondrially-produced formate can then be exported to the cytoplasm and nucleus, where it is re-incorporated into the THF-bound 1C pool by the enzyme formate-tetrahydrofolate ligase. nih.govnih.gov This step generates 10-formyl-THF, a precursor for purine synthesis and other 1C-dependent reactions. nih.gov Therefore, formate acts as a crucial shuttle, linking the mitochondrial production of one-carbon units to their cytosolic and nuclear utilization, thereby supporting fundamental cellular processes like proliferation and epigenetic regulation. nih.govresearchgate.net

| Metabolic Process | Role of Formate | Key Enzyme(s) | Cellular Compartment |

| Purine Synthesis | Provides the C2 and C8 carbons of the purine ring via 10-formyl-THF. nih.gov | Formate-tetrahydrofolate ligase | Cytosol/Nucleus |

| Thymidylate Synthesis | Indirectly provides the methyl group for the conversion of dUMP to dTMP. nih.gov | Formate-tetrahydrofolate ligase | Cytosol/Nucleus |

| Methylation Reactions | Supplies one-carbon units for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor. nih.gov | Formate-tetrahydrofolate ligase | Cytosol/Nucleus |

| Inter-organ transport | May serve as a vehicle for distributing one-carbon units between different tissues. nih.gov | N/A | Extracellular/Blood |

Formate Assimilation Mechanisms in Microorganisms

Microorganisms have evolved several distinct pathways to assimilate formate as a source of carbon and energy. researchgate.netnih.gov A common initial step in these pathways is the activation of formate by ligating it to tetrahydrofolate (THF), a reaction catalyzed by formate-tetrahydrofolate ligase (FTL), to produce 10-formyl-THF. researchgate.netacs.org From this central intermediate, the pathways diverge.

The primary natural formate assimilation pathways include:

The Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway: This anaerobic pathway reduces two molecules of C1 compounds (like formate or CO₂) to form one molecule of acetyl-CoA. researchgate.net

The Serine Cycle: Utilized by aerobic methylotrophs, this pathway condenses a one-carbon unit from methylene-THF (derived from formate) with glycine to form serine. researchgate.netresearchgate.net Through a series of reactions, acetyl-CoA is generated, and glycine is regenerated. biorxiv.org

The Reductive Glycine Pathway (rGlyP): This pathway, either natural or synthetic, condenses two formate molecules and one CO₂ molecule to form pyruvate. acs.orgnih.gov It is considered a highly efficient aerobic route for formate assimilation. nih.govfrontiersin.org

These diverse mechanisms allow various microorganisms to thrive on one-carbon compounds, playing a crucial role in global carbon cycling. researchgate.netresearchgate.net

| Assimilation Pathway | Key Intermediate(s) | Typical Organisms | Metabolic End Product (Biomass Precursor) |

| Reductive Acetyl-CoA Pathway | 10-formyl-THF, Methyl-THF, Acetyl-CoA | Acetogenic Bacteria (e.g., Blautia) | Acetyl-CoA researchgate.net |

| Serine Cycle | Methylene-THF, Serine, Glyoxylate | Methylotrophic Bacteria (e.g., Methylorubrum) | Acetyl-CoA, Glyoxylate researchgate.netbiorxiv.org |

| Reductive Glycine Pathway | Methylene-THF, Glycine, Serine | Engineered E. coli, Desulfovibrio desulfuricans | Pyruvate acs.orgnih.gov |

Role of Formate Dehydrogenase in Metabolic Conversions

Formate dehydrogenase (FDH) is a critical enzyme that catalyzes the reversible oxidation of formate to carbon dioxide. wikipedia.orgnih.gov In this reaction, two electrons are released and transferred to an electron acceptor, such as NAD⁺ or a cytochrome. wikipedia.org

The function of FDH is context-dependent:

Catabolism and Energy Production: In many organisms, FDH is part of a catabolic pathway that uses formate as an energy source. The oxidation of formate to CO₂ is coupled to the reduction of an electron acceptor (e.g., NAD⁺ to NADH). wikipedia.orgnih.gov The resulting reduced cofactor can then be used to generate ATP through respiration. This is particularly important in methylotrophic organisms that metabolize C1 compounds like methanol (B129727), which are first oxidized to formate. wikipedia.org

CO₂ Reduction: Some FDHs can operate in reverse, catalyzing the reduction of CO₂ to formate. nih.govmdpi.com This is a key step in CO₂ fixation pathways like the reductive acetyl-CoA pathway.

| Enzyme Type | Reaction Catalyzed | Electron Acceptor/Donor (Example) | Primary Metabolic Function |

| NAD⁺-dependent FDH | Formate → CO₂ + 2e⁻ | NAD⁺ | Catabolism of C1 compounds, energy generation. wikipedia.org |

| Cytochrome-dependent FDH | Formate → CO₂ + 2e⁻ | Cytochrome b1 | Anaerobic respiration (e.g., nitrate respiration). wikipedia.org |

| Reversible FDH | Formate ⇌ CO₂ + 2e⁻ | NAD(P)⁺ / Ferredoxin | CO₂ fixation (reductive direction) or formate oxidation (oxidative direction). nih.govmdpi.com |

Interaction with Central Metabolic Pathways (e.g., Reductive Glycine Pathway, Serine-Threonine Cycle)

Formate assimilation pathways are intricately linked with central metabolism, providing essential precursors for biomass. The reductive glycine pathway (rGlyP) and the serine-threonine cycle are prime examples of synthetic or natural routes that channel one-carbon units from formate into core metabolic intermediates. acs.org

Reductive Glycine Pathway (rGlyP): This pathway directly connects C1 metabolism to a key intermediate of central metabolism, pyruvate. frontiersin.org It operates by first converting formate into 5,10-methylene-THF. nih.gov This C1 unit is then condensed with CO₂ and ammonia by the glycine cleavage system to form glycine. frontiersin.org Another molecule of 5,10-methylene-THF is then added to glycine to produce serine, which is finally converted to pyruvate. acs.orgfrontiersin.org Pyruvate can then readily enter the TCA cycle or be used for gluconeogenesis and the synthesis of numerous other cellular components. frontiersin.org

Serine-Threonine Cycle: This is a variation of the natural serine cycle. acs.org In this proposed synthetic pathway, one turn of the cycle assimilates one molecule of formate and one molecule of CO₂ to produce acetyl-CoA, another central metabolic hub. acs.org Acetyl-CoA is the entry point for the TCA cycle and the precursor for fatty acid biosynthesis.

By engineering these pathways into model organisms like E. coli, researchers have successfully enabled them to grow on formate as a sole carbon source, demonstrating a direct and functional integration of C1 assimilation with the organism's central metabolic network. acs.orgresearchgate.net

| Pathway | C1 Input | Key Steps | Output to Central Metabolism |

| Reductive Glycine Pathway (rGlyP) | 2 Formate + 1 CO₂ | Formate → Methylene-THF → Glycine → Serine → Pyruvate | Pyruvate acs.orgfrontiersin.org |

| Serine-Threonine Cycle | 1 Formate + 1 CO₂ | Formate → Methylene-THF → Serine → ... → Acetyl-CoA | Acetyl-CoA acs.org |

Electron Carrier Functions of Formate in Anaerobic Metabolism

In various non-human biological systems, particularly within anaerobic microorganisms, formate serves as a crucial high-energy electron donor. nih.gov With a standard redox potential (E⁰’) of -432 mV for the CO₂/formate pair, it is an excellent source of reducing equivalents for cellular metabolism. nih.gov The oxidation of formate to carbon dioxide, a reaction catalyzed by a set of enzymes known as formate dehydrogenases (FDHs), releases a pair of electrons that are subsequently transferred to various electron acceptors, playing a pivotal role in both fermentation and anaerobic respiration. nih.govwikipedia.orgasm.org

During anaerobic growth, facultative anaerobes like Escherichia coli synthesize multiple FDH isoenzymes to couple formate oxidation to different metabolic processes. researchgate.net These enzymes are essential for channeling electrons from formate into respiratory chains or disproportionation reactions. nih.gov

FDH-N and FDH-O : These are membrane-bound respiratory enzymes induced under specific conditions, such as the presence of nitrate (for FDH-N) or oxygen (for FDH-O). nih.govresearchgate.net Their active sites are located in the periplasm, where they oxidize formate. asm.orgresearchgate.net The electrons generated are transferred through the enzyme complex, which typically contains iron-sulfur clusters and heme b groups, to reduce the menaquinone pool in the cytoplasmic membrane. wikipedia.orgasm.org This process contributes to the generation of a proton motive force (PMF) across the membrane, which is then used for ATP synthesis. asm.org

FDH-H : This cytoplasmic enzyme is a component of the formate hydrogenlyase (FHL) complex. nih.govresearchgate.net The FHL complex catalyzes the disproportionation of formate into carbon dioxide and dihydrogen (H₂). nih.gov This pathway provides a means for the cell to dispose of excess reducing equivalents during fermentation. nih.gov

The competition for formate among these dehydrogenases is partly regulated by their substrate affinity. For instance, in E. coli, the respiratory FDH-N has a significantly lower Michaelis constant (Kₘ) for formate compared to the FHL complex's FDH-H, allowing the cell to prioritize energy generation through anaerobic respiration when an external electron acceptor like nitrate is available. nih.gov

Table 1: Properties of Formate Dehydrogenase (FDH) Isoenzymes in E. coli| Enzyme | Cellular Location | Metabolic Pathway | Apparent Kₘ for Formate | Primary Function |

|---|---|---|---|---|

| FDH-N | Membrane-bound (periplasmic active site) | Anaerobic respiration (Nitrate) | 0.12 mM | Oxidizes formate and transfers electrons to the nitrate respiratory chain. nih.gov |

| FDH-O | Membrane-bound (periplasmic active site) | Aerobic/Anaerobic respiration | Unknown (assumed similar to FDH-N) | Couples formate oxidation to oxygen reduction. nih.gov |

| FDH-H | Cytoplasmic (part of FHL complex) | Fermentation (Formate hydrogenlyase) | ~26 mM | Disproportionates formate to H₂ and CO₂. nih.gov |

In syntrophic interactions between different microbial species, formate acts as a critical interspecies electron carrier. nih.gov For example, in cocultures of the syntrophic acetate-oxidizing bacterium Thermacetogenium phaeum and a methanogen, formate produced by the bacterium is transferred to the methanogen. nih.gov The methanogen utilizes the formate as an electron donor for methanogenesis. nih.gov This transfer of electrons via formate, alongside H₂, is essential for maintaining the thermodynamic feasibility of acetate oxidation. nih.gov

Molecular Mechanisms of Action in Aquatic Organisms (Non-Human)

In aquatic organisms, dipotassium diformate (KDF) functions primarily as an antimicrobial agent and a digestive enhancer through the action of its constituent molecules, formic acid and potassium formate. mdpi.comencyclopedia.pub When introduced into an aqueous environment, such as the gastrointestinal tract of a fish, KDF dissociates. mdpi.comencyclopedia.pub

The primary molecular mechanism of KDF is centered on the antimicrobial properties of undissociated formic acid. mdpi.com The process can be described in the following steps:

Penetration of Bacterial Cell Wall : Being a small, lipophilic molecule, the undissociated formic acid (HCOOH) can readily penetrate the cell walls and membranes of Gram-negative bacteria, such as pathogenic Vibrio and Aeromonas species. mdpi.comencyclopedia.pubefinegroup.com

Intracellular Dissociation : Once inside the bacterial cytoplasm, which has a near-neutral pH, the formic acid molecule dissociates, releasing a proton (H⁺) and a formate ion (HCOO⁻). mdpi.com

Lowering of Intracellular pH : The release of protons leads to a rapid decrease in the internal pH of the bacterial cell. mdpi.com

Disruption of Cellular Functions : This acidification disrupts essential metabolic processes that are pH-sensitive, including enzymatic reactions and DNA replication, thereby inhibiting bacterial growth. mdpi.com

Energy Depletion : To counteract the internal acidification and maintain pH homeostasis, the bacterium activates proton pumps to expel the excess H⁺ ions from the cell. mdpi.com This is an energy-intensive process that consumes significant amounts of cellular ATP. The resulting depletion of energy resources ultimately leads to bacterial cell death. mdpi.com

Beyond its direct antimicrobial effects, KDF also modulates the chemical environment of the digestive tract in aquatic organisms. encyclopedia.pub By releasing H⁺ ions, it lowers the pH in the stomach and anterior intestine. encyclopedia.pub This acidification creates a more favorable environment for the activity of digestive enzymes like pepsin, which improves the digestion of proteins and the absorption of minerals. aquast.org The lower pH also creates a natural barrier that inhibits the proliferation of harmful bacteria entering from posterior parts of the intestine. encyclopedia.pub

Table 2: Research Findings on the Effects of Dipotassium Diformate (KDF) in Aquatic Organisms| Aquatic Species | Research Finding | Reference |

|---|---|---|

| Giant Gourami (Osphronemus goramy) | Dietary KDF lowered the intestinal pH; for example, a 0.8% KDF diet reduced the final pH from 7.11 to 6.12. encyclopedia.pub | encyclopedia.pub |

| Beluga Sturgeon (Huso huso) | Diets supplemented with KDF led to an increase in intestinal lactic acid bacteria. mdpi.com | mdpi.com |

| Marine Shrimp (Litopenaeus vannamei) | Organic acids, including formic acid, demonstrate inhibitory effects against Vibrio sp. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| European Sea Bass (Dicentrarchus labrax) | Dietary KDF supplementation improved immunophysiological parameters, including phagocytic percentage and lysozyme activity. ekb.eg | ekb.eg |

Advanced Analytical Chemistry of Dipotassium Diformate

Separation Techniques for Diformate and Related Compounds

The separation of diformate from complex matrices or related organic acids is a critical first step in its analysis. The choice of technique depends on the physical and chemical properties of the components in the mixture. ksu.edu.sa Separation can be achieved based on differences in size, mass, density, chemical state, or partitioning behavior between phases. ksu.edu.salibretexts.org

Common separation methods applicable to organic acids and their salts like dipotassium (B57713) diformate include:

Filtration: This fundamental technique is used to separate insoluble solids from liquids, which can be a preliminary step in sample preparation. bccampus.ca

Extraction: Liquid-liquid extraction utilizes the differential solubility of compounds in two immiscible liquid phases to separate them. For instance, formic acid can be extracted from an aqueous solution using organic solvents like linear primary alcohols. google.com This principle can be adapted to separate the formate (B1220265) component after acidification of the salt.

Ion Exchange: This technique is particularly effective for ionic species. In the context of diformate, which dissociates into potassium and formate ions in solution, anion exchange materials can be used to capture the formate ions. scirp.org The formate can then be selectively eluted, separating it from cations and other non-anionic compounds. scirp.org This method is foundational to ion chromatography.

These foundational techniques are often integrated into more complex analytical procedures, such as chromatographic methods, to achieve high-resolution separation.

Spectroscopic Characterization Methodologies (e.g., Raman, FT-IR for related compounds)

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups within a compound. For dipotassium diformate, techniques like Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are used to characterize the formate ion.

Raman Spectroscopy provides detailed information about the vibrational modes of the formate ion. Studies on various metallic formates, including sodium and calcium formate, have identified characteristic Raman frequencies. ias.ac.inchemicalbook.com The presence of lines around 2834 cm⁻¹ and 2732 cm⁻¹ provides direct experimental evidence for the C-H group in the formate ion. ias.ac.in A prominent band around 1534 cm⁻¹ is also considered characteristic of formates. ias.ac.in The analysis of aqueous sodium formate solutions has further refined these assignments, noting a C-H stretching band doublet at 2732 cm⁻¹ and 2818 cm⁻¹. researchgate.net

| Vibrational Mode Assignment | Frequency (cm⁻¹) |

|---|---|

| C-H Group Vibration | 2834 |

| C-H Group Vibration | 2734 |

| -COO⁻ Symmetric Stretching (ν2) | 1347 |

| Characteristic Formate Line | 1534 |

| C-H in-plane deformation (ν6) | 1717 |

| Water Band Comparison Line | 857 |

Fourier-Transform Infrared (FT-IR) Spectroscopy is another powerful technique for identifying functional groups. FT-IR analysis creates an absorbance spectrum that provides information about the chemical bonds within a material. youtube.com For formate compounds, FT-IR spectra show characteristic bands corresponding to the vibrations of the carboxylate group (-COO⁻) and the C-H bond. researchgate.net The infrared spectra of the formate ion have been obtained for both solid samples and aqueous solutions, allowing for comprehensive vibrational assignments. cdnsciencepub.com

Together, Raman and FT-IR provide a spectroscopic "fingerprint" that can confirm the presence and structural integrity of the formate component in dipotassium diformate.

Chromatographic Methods for Purity and Compositional Analysis

Chromatography is the cornerstone for separating and quantifying organic acids and their salts with high precision. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most prominent methods used for the analysis of formate.

Ion Chromatography (IC) is a highly suitable technique for determining ionic species like formate. diva-portal.org It involves an ion-exchange process where the formate anions are separated on a stationary phase column. diva-portal.org Various hydroxide-selective analytical columns, such as the Dionex AS11 and AS15, have been tested for the quantitation of formate and other anions. balazs.com The separation of formate, acetate, and fluoride can be challenging due to close retention times, requiring careful optimization of the analytical procedure. d-nb.info Optimized methods on columns like the IonPac AS14 have successfully achieved baseline separation of these anions. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is also widely used, often in a reversed-phase or ion-exclusion mode.

Reversed-Phase HPLC: This method separates compounds based on their hydrophobicity. While challenging for highly polar organic acids, it is possible with specific columns (like a C18) and mobile phases, often acidic to suppress ionization. researchgate.netresearchgate.net

Ion-Exclusion Chromatography: This is the most commonly used HPLC mode for organic acid analysis. shimadzu.com It employs a cation exchange polymer and separates weak acids based on the degree to which they can penetrate the pores of the packing material, which is related to their pKa. shimadzu.com

Detection in both IC and HPLC is commonly achieved using a conductivity detector or a UV detector, with the latter monitoring the carboxyl group's absorbance around 210 nm. researchgate.netshimadzu.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Analytical Column | IonPac AS14 | Allsep A-2 |

| Eluent (Mobile Phase) | 2.0 mM Na₂B₄O₇ | 1.2 mM Na₂CO₃ + 1.5 mM NaHCO₃ |

| Flow Rate | 1.0 ml/min | 1.3 ml/min |

| Result | Good separation of fluoride, acetate, and formate | Good separation of acetate and formate; interference from fluoride |

Quantitative Determination Techniques and Method Validation

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for quantitative determination must be thoroughly validated. wjarr.com Method validation is a process that verifies that an analytical test system is suitable for its intended purpose. researchgate.net

For dipotassium diformate, quantitative determination often relies on the chromatographic methods described previously, as well as titrimetric methods. A novel formate back-titration (FBT) method using oxalate and iodine has been developed, showing an accuracy of over 97% when compared to IC and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com

A complete validation of an analytical method involves assessing several key performance characteristics:

Accuracy: The closeness of test results to the true value. This is often assessed using spiking studies, where a known quantity of the analyte is added to a sample matrix. balazs.comgavinpublishers.com

Precision: The degree of agreement among individual test results from repeated measurements of the same sample. It is typically expressed as the standard deviation or relative standard deviation (RSD). researchgate.netapvma.gov.au

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. wjarr.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. wjarr.com

Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or matrix components. apvma.gov.au

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. gavinpublishers.com

| Parameter | Description | Common Assessment Method |

|---|---|---|

| Accuracy | Closeness to the true value | Spiking recovery studies |

| Precision | Agreement between repeated measurements | Calculating Relative Standard Deviation (RSD) |

| Linearity | Proportionality of signal to concentration | Analysis of calibration curve (e.g., R² value) |

| LOD/LOQ | Lowest detectable/quantifiable concentration | Signal-to-noise ratio or standard deviation of the blank |

| Selectivity | Ability to measure analyte amidst interferences | Analysis of blank and spiked matrices |

The validation process is guided by international standards, such as those from the International Council for Harmonisation (ICH), to ensure data quality and consistency. fda.gov

Development of Novel Analytical Protocols for Diformate Research

Research into the analysis of organic acids is continuously evolving, driven by the need for faster, more sensitive, and more environmentally friendly methods. nih.gov For diformate research, this includes the development of protocols that enhance sample preparation, separation, and detection.

Recent progress in this area includes:

Advanced Microextraction Methods: Techniques like hollow fiber liquid-phase microextraction and fabric phase sorptive extraction (FPSE) are being developed for sample preparation. nih.govchromatographyonline.com These methods are compliant with green analytical chemistry principles, reducing solvent consumption and improving extraction efficiency. chromatographyonline.com

High-Resolution Chromatography: The use of sub-2-μm diameter particles in HPLC columns allows for highly efficient separations with greater peak capacities, though it requires ultra-high pressure liquid chromatography (UHPLC) systems. nih.gov

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity, enabling the analysis of complex matrices with greater confidence. mdpi.com

Alternative Quantitative Methods: As previously mentioned, the development of improved and cost-effective titrimetric methods provides a robust alternative to instrumental techniques like IC and NMR, which is particularly useful where advanced equipment is not available. tandfonline.com

The integration of novel materials, simplified protocols for on-site analysis, and advanced instrumentation represents the future direction of analytical chemistry for compounds like dipotassium diformate. nih.gov

Computational and Theoretical Chemistry Studies of Dipotassium Diformate and Formate Species

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

The study of chemical reactions and molecular systems often requires a combination of computational strategies. Quantum mechanics (QM) provides a highly accurate description of electronic structure and reactivity but is computationally expensive, limiting its application to smaller systems. unige.ch Molecular mechanics (MM), on the other hand, uses classical physics to model larger systems like proteins and solvents but cannot describe bond-breaking or bond-forming events. nih.gov Hybrid QM/MM methods merge the strengths of both, treating a small, reactive region with QM accuracy while the larger environment is handled by MM force fields. nih.govsci-hub.se

Density Functional Theory (DFT) is a widely used QM method in chemistry and materials science that calculates the electronic structure of many-body systems. wikipedia.orgnih.gov It has proven to be a versatile tool for predicting and interpreting the behavior of complex systems at the atomic scale. wikipedia.org In the context of formate (B1220265) chemistry, DFT is employed to map reaction pathways, investigate catalytic mechanisms, and understand molecular interactions.

Researchers have used DFT to investigate the reaction pathways for the production of formate from intermediates in the citric acid cycle, such as dihydroxyfumarate. nih.gov These calculations help determine reaction activation energies, enthalpy changes, and Gibbs free energy changes, providing a comprehensive picture of the reaction landscape. nih.gov For example, studies have shown that in certain pathways, decarboxylation reactions exhibit the highest energy barriers, while proton transfer and hydroxylation are nearly barrierless. nih.gov

DFT is also crucial for studying catalytic processes involving formate. For instance, in the hydrogenation of CO2 to methanol (B129727), DFT calculations have been used to understand the role of catalysts and the behavior of formate as a key intermediate. acs.org These studies reveal how formate species coordinate with catalyst atoms (e.g., Co and Zr) and how the electronic properties of the catalyst influence reaction barriers for subsequent hydrogenation steps. acs.org The theory has been applied to a vast range of systems, from solid-state materials to complex molecular systems in solution. nih.govresearchgate.netnih.gov

| Area of Application | Specific Focus | Key Findings from DFT Calculations | Source |

|---|---|---|---|

| Catalysis | Formic acid dehydrogenation over PdAu catalysts | Calculated reaction energies and kinetic barriers; identified that a Pd trimer ensemble was critical for stabilizing reaction intermediates. | ui.ac.id |

| Biochemistry | Production of formate from citric acid cycle intermediates | Mapped reaction pathways and calculated activation energies; identified decarboxylation as having the highest energy barrier (20-23 kcal/mol). | nih.gov |

| CO2 Reduction | Hydrogenation of CO2 to methanol with formate as an intermediate | Modeled the geometry of formate adsorbed on Co-In-ZrO2 catalysts and calculated energy barriers for H2 dissociation. | acs.org |

| Enzymology | Reaction mechanism of Formate Dehydrogenase (FDH) | Used to study the electronic structure of the active site and model the catalytic conversion of formate to carbon dioxide. | nih.govresearchgate.net |

Combined QM/MM methods are particularly well-suited for studying enzyme-catalyzed reactions, where the chemistry occurs in a small active site embedded within a large protein environment. nih.govsci-hub.se This approach allows for the accurate modeling of bond-making and bond-breaking processes in the QM region while accounting for the steric and electrostatic effects of the surrounding protein and solvent, which are treated at the MM level. nih.govrsc.org

The enzyme formate dehydrogenase (FDH), which catalyzes the reversible oxidation of formate to carbon dioxide, has been extensively studied using QM/MM simulations. nih.govresearchgate.netresearchgate.net These studies aim to elucidate the detailed reaction mechanism, which has been a subject of debate. nih.govresearchgate.net QM/MM optimizations are performed to determine the geometries of reactants, intermediates, and transition states along the reaction pathway. nih.govresearchgate.net To achieve higher accuracy, calculations can be performed with very large QM regions, encompassing over 1000 atoms, to provide a detailed account of the active site environment. nih.govresearchgate.net Such simulations have provided evidence for a "sulfur-shift" mechanism in certain FDHs, where the formate substrate does not directly coordinate to the metal center (molybdenum) but resides in the second coordination sphere. nih.govresearchgate.net

Furthermore, QM/MM simulations have been used to investigate the formation of the reactive enzyme-substrate complex, known as the Michaelis complex, in FDH. nih.govtandfonline.com These studies have demonstrated that a high occupancy of the reactive conformation is achieved after the substrate and coenzyme are bound and the enzyme is in a "closed" conformation, which provides the necessary rigidity and orientation for the reaction to occur. nih.govtandfonline.com

| Enzyme | Focus of Study | Computational Approach | Key Insights | Source |

|---|---|---|---|---|

| Formate Dehydrogenase (FDH) | Reaction Mechanism | Combined QM/MM geometry optimizations and large-scale QM calculations (big-QM). | Supported a sulfur-shift mechanism where a sulfido ligand abstracts a hydride from formate, which is located in the second coordination sphere. | nih.govresearchgate.net |

| Formate Dehydrogenase (FDH) | Formation of Michaelis Complex | Hybrid QM/MM simulations with semiempirical Hamiltonians. | The productive, reactive conformation is achieved only in the closed enzyme state, with up to 75% occupancy. | nih.govtandfonline.com |

| General Enzymatic Reactions | Methodology Development | Integration of QM calculations with configurational sampling (e.g., Monte Carlo). | Predicts activation barriers and stabilizes transition structures, providing a basis for catalyst design. | nih.gov |

Elucidation of Reaction Mechanisms via Computational Methods

The dehydrogenation of formic acid or formate is a critical reaction for hydrogen storage and as a source of reducing equivalents. Computational studies have been vital in mapping out the catalytic cycles for this process using various metal catalysts. For the enzyme formate dehydrogenase (FDH), computational work has been used to evaluate several putative mechanisms. nih.govresearchgate.net QM/MM studies suggest a mechanism where the formate ion interacts with the active site without directly binding to the molybdenum center. Instead, a hydride ion is transferred from formate to a sulfido ligand, leading to a Mo(IV)-SH state and a thiocarbonate intermediate, which then releases CO2. nih.govresearchgate.net

For synthetic catalysts, such as ruthenium-based complexes, DFT computations have been used to explore interconnected catalytic cycles. researchgate.net These studies show that the reaction can proceed through different pathways depending on the ancillary ligands, involving steps like decarboxylation, protonation, and H2 release. A dihydride cycle was identified as the most efficient pathway after initial pre-activation steps. researchgate.net Similarly, for PdAu catalysts, DFT calculations highlighted the importance of specific atomic arrangements, or ensembles, on the catalyst surface. A Pd trimer was found to be crucial for stabilizing reaction intermediates during formate dehydrogenation. ui.ac.id

| Catalyst System | Computational Method | Proposed Key Intermediates | Source |

|---|---|---|---|

| Molybdenum-containing Formate Dehydrogenase (Mo-FDH) | QM/MM | Mo(IV)-SH state, thiocarbonate ion attached to a cysteine residue. | nih.govresearchgate.net |

| Ruthenium-based Homogeneous Catalyst (cis-RuCl2(DPPM)2) | DFT | Formatohydride species (Turnover Frequency Determining Intermediate). | researchgate.net |

| Palladium-Gold (PdAu) Bimetallic Catalyst | DFT | Formate and carboxyl species adsorbed on Pd trimer sites. | ui.ac.id |

The energy span model, applied to DFT-computed energy profiles, is a powerful tool for analyzing reaction kinetics. researchgate.net For the ruthenium-catalyzed dehydrogenation of formic acid, this model identified the formate decarboxylation step as the turnover frequency determining transition state, with the formatohydride species being the key intermediate. researchgate.net Computational studies on CO2 reduction have utilized "volcano plots," which relate catalytic activity to a descriptor like hydride affinity. nih.gov These plots show how the energy barriers for different steps (e.g., reduction to formate vs. further reduction to formaldehyde) change with catalyst properties, enabling predictions of selectivity. nih.gov The sequential ascending energy barriers in these cycles suggest that reaction conditions like temperature can be tuned to shift selectivity toward more reduced products. nih.gov

| Reaction/System | Step | Computational Method | Calculated Energy Barrier | Significance | Source |

|---|---|---|---|---|---|

| Formate production from dihydroxyfumarate | Decarboxylation | DFT | 20-23 kcal/mol | Identified as the highest barrier step in the proposed pathway. | nih.gov |

| Formate dehydrogenation on Pd3Au1 surface | Overall reaction | DFT | Lowest kinetic barrier among different PdAu surfaces studied. | Demonstrates the superior catalytic activity of the Pd trimer ensemble. | ui.ac.id |

| CO2 hydrogenation over Co-In-ZrO2 | H2 dissociation over In site | DFT | 0.38 eV | A favorable step that facilitates the subsequent hydrogenation of formate to methanol. | acs.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. These simulations are invaluable for studying the conformational flexibility of molecules, solvent effects, and the process of substrate binding to an enzyme's active site.

MD simulations have been instrumental in understanding the function of formate dehydrogenase (FDH). nih.govtandfonline.com Studies have revealed that the enzyme exists in different conformational states ("open" and "closed"). The transport of the formate substrate into the active site occurs when the enzyme is in the open conformation. nih.govtandfonline.comresearchgate.net However, this initial binding leads to a nonproductive complex. The productive Michaelis complex, where the formate is correctly oriented for reaction, is only formed in the closed enzyme conformation. nih.govtandfonline.comresearchgate.net This closed state provides the necessary rigidity and specific interactions (e.g., hydrogen bonds with residues like Arg284, Asn146, and Ile122) to position the formate for hydride transfer. nih.govresearchgate.net

Ab initio MD simulations, where forces are calculated using QM methods on-the-fly, have been used to study the hydration of the formate ion in aqueous solution. researchgate.net These simulations provide detailed information about the structure of water molecules in the first solvation shell around the formate ion. Results from these first-principles simulations show that each oxygen atom of the formate is hydrated by a specific number of water molecules, a finding consistent with experimental data but differing from predictions of some classical force fields. researchgate.net Conformational analysis has also been applied to formate derivatives like methyl formate, where quantum chemical calculations help to understand the energy differences and populations of its cis and trans conformers. aanda.orgaanda.org

| System | Simulation Type | Focus of Analysis | Key Findings | Source |

|---|---|---|---|---|

| Formate Dehydrogenase (FDH) | Classical MD | Substrate binding and enzyme conformation | Substrate transport occurs in the "open" state, but the reactive complex forms only in the "closed" state. Formate interacts with Arg284, Asn146, and Ile122. | nih.govtandfonline.comresearchgate.net |

| Aqueous Formate Ion (HCOO⁻) | Ab initio MD | Hydration structure | Provided first-principles pair correlation functions and hydration numbers consistent with experiments, but differing from classical models. | researchgate.net |

| Methyl Formate | Quantum Chemistry Calculations | Conformational isomerism | Calculated the energy difference between the higher-energy trans and lower-energy cis conformers (approx. 25 kJ/mol). | aanda.org |

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities is a cornerstone of computational chemistry, providing insights into the stability and behavior of chemical systems. For dipotassium (B57713) diformate and related formate species, these predictions are crucial for understanding their interactions with other molecules, such as water, biological macromolecules, or surfaces. A variety of computational methods are employed to elucidate these interactions at an atomic level.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure of molecules and their interactions. researchgate.net DFT calculations can provide accurate descriptions of hydrogen bonding and electrostatic interactions, which are dominant forces in systems containing formate ions. These calculations can be used to determine the geometries of interacting species and the energies associated with these interactions. For instance, DFT has been used to model the dissociation of formic acid to the formate ion in the presence of water, which is critical for understanding its behavior in aqueous solutions. researchgate.net

Molecular Dynamics (MD) simulations offer a complementary approach by modeling the time evolution of a molecular system. nih.gov This method allows for the study of dynamic processes and the influence of the solvent environment on molecular interactions. In the context of formate species, MD simulations can be used to investigate the hydration structure of the formate ion and the distribution of potassium ions in solution. By analyzing the trajectories of the atoms over time, it is possible to calculate thermodynamic properties related to binding, such as the potential of mean force.

The accurate prediction of binding affinity is a significant challenge in computational chemistry. nih.govnih.gov It often requires a combination of methods to achieve reliable results. Free energy-based simulations are among the more rigorous approaches for predicting binding affinities. nih.gov These methods calculate the free energy change upon binding, which is directly related to the binding constant. Machine learning-based scoring functions have also emerged as a promising alternative, offering faster predictions, though their accuracy is highly dependent on the quality of the training data. nih.gov

The table below summarizes some of the key computational methods used for predicting molecular interactions and binding affinities of formate species.

| Computational Method | Description | Application to Formate/Diformate Systems | Key Outputs |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. | Investigation of hydrogen bonding between formate and water molecules; determination of the geometry of formate dimers and clusters. researchgate.net | Optimized molecular geometries, interaction energies, electronic properties (e.g., charge distribution). |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. | Simulation of the behavior of potassium formate in aqueous solution; studying the interaction of formate ions with surfaces. | Atomic trajectories, thermodynamic properties (e.g., free energy), structural information (e.g., radial distribution functions). |

| Free Energy Perturbation (FEP) | A method based on statistical mechanics that is used in computational chemistry for computing free energy differences from molecular dynamics or Monte Carlo simulations. | Calculation of the free energy of binding of formate to a target molecule or surface. | Binding free energies, which can be used to predict binding affinities. |

| Machine Learning (ML) Scoring Functions | Algorithms trained on large datasets of known binding affinities to predict the binding strength of new complexes. | Rapid screening of potential binding partners for formate or diformate. | Predicted binding affinity scores. nih.gov |

These computational approaches provide a detailed picture of the molecular interactions that govern the behavior of dipotassium diformate and formate species. The continued development of these methods promises to enhance our understanding of these and other complex chemical systems.

Development of Novel Computational Algorithms for Diformate Systems

The development of novel computational algorithms is a driving force in advancing the capabilities of theoretical and computational chemistry. While specific algorithms for "diformate systems" are not extensively documented, the broader progress in algorithms for simulating ionic liquids, organic salts, and carboxylate-containing molecules is directly applicable. acs.org These advancements focus on improving accuracy, efficiency, and the ability to model increasingly complex phenomena.

A significant area of development is the creation of more accurate and efficient quantum chemical methods. mit.edu For instance, new neural network architectures are being developed to accelerate electronic structure calculations, which are traditionally computationally expensive. mit.edu These machine learning-enhanced methods can provide the accuracy of high-level quantum calculations at a fraction of the computational cost, enabling the study of larger and more complex systems involving diformate and formate ions.

In the realm of molecular dynamics, the development of improved force fields is crucial for accurate simulations of ionic systems. Force fields are the set of parameters that describe the potential energy of a system of particles. For ionic species like dipotassium diformate, accurately modeling the electrostatic interactions and polarization effects is a major challenge. New algorithms for developing polarizable force fields are being introduced to better capture the nuances of these interactions.

Another important direction is the development of enhanced sampling algorithms. These methods are designed to overcome the limitations of standard MD simulations in exploring the conformational space of a molecule or the landscape of a chemical reaction. For processes like the binding and unbinding of formate ions, which can be rare events on the timescale of a typical simulation, enhanced sampling techniques are essential for obtaining statistically meaningful results.

The integration of different computational methods into hybrid or multiscale models is also a key area of algorithmic development. For example, a QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be used to treat a small, chemically active region of a system (like the formate ion and its immediate surroundings) with high-level quantum mechanics, while the rest of the system is modeled with a more computationally efficient molecular mechanics force field. This allows for the accurate study of chemical reactions and other electronic phenomena in large, complex environments.

The table below highlights some of the promising areas of computational algorithm development relevant to the study of diformate systems.

| Algorithmic Development Area | Description | Potential Impact on Diformate System Studies |

| Machine Learning-Enhanced Quantum Mechanics | The use of machine learning models, such as neural networks, to approximate the results of expensive quantum chemical calculations. mit.edu | Enables the study of larger systems containing diformate for longer simulation times with high accuracy. |

| Polarizable Force Fields | Force fields that explicitly account for the electronic polarization of atoms and molecules in response to their environment. | More accurate representation of the interactions between potassium and formate ions and with solvent molecules. |

| Enhanced Sampling Techniques | A class of methods that accelerate the exploration of the energy landscape of a molecular system, allowing for the simulation of rare events. | Efficient calculation of binding free energies and the study of conformational changes of molecules interacting with diformate. |

| Hybrid QM/MM Methods | Computational methods that combine the accuracy of quantum mechanics with the speed of molecular mechanics. | Detailed investigation of chemical reactions involving formate, such as proton transfer or catalysis, in a complex environment. |

The continuous evolution of these computational algorithms will undoubtedly lead to a deeper and more predictive understanding of the chemical and physical properties of dipotassium diformate and related species.

Environmental Fate and Biogeochemical Cycling of Formate and Diformate

Biodegradation Pathways in Natural Environments (e.g., Soil, Aquifers)

Formate (B1220265) is a naturally occurring and simple organic acid that is readily metabolized by a wide range of microorganisms. mdpi.com Its biodegradation is a crucial process in carbon cycling and energy transfer in various anoxic and oxic environments. frontiersin.orgwikipedia.org In soil and aquifer systems, dipotassium (B57713) diformate is subject to rapid microbial degradation. researchgate.netnih.gov

A lysimeter experiment using a 1.7-meter-thick unsaturated sand layer demonstrated that 98% of the total applied formate was degraded as it percolated through the soil. researchgate.net This high degradation efficiency prevents the compound from leaching into deeper groundwater zones. nih.gov The primary biodegradation pathway involves the oxidation of formate to carbon dioxide and water under aerobic conditions, or its conversion to intermediates like bicarbonate under anaerobic conditions. researchgate.netresearchgate.net Studies have recorded mineralization potential of up to 97% under aerobic conditions and 17% under anaerobic conditions within 24 hours in soil and subsurface samples. nih.gov This process can be a dissimilatory route, where formate is oxidized to CO2 to provide reducing power for carbon fixation, or an assimilatory route, where it is condensed with other metabolic intermediates. researchgate.net

Table 1: Formate Degradation in Environmental Systems

| Study Type | Environment | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Lysimeter Experiment | Unsaturated Sand | 98% | Percolation through 1.7m layer | researchgate.net |

| Aquifer Scale Study | Soil and Subsurface | Up to 97% | Aerobic, within 24 hours | nih.gov |

| Aquifer Scale Study | Soil and Subsurface | Up to 17% | Anaerobic, within 24 hours | nih.gov |

A diverse array of microorganisms, known as formatotrophs, can utilize formate as a source of carbon or energy. wikipedia.orgnih.gov The genes responsible for formate oxidation are ubiquitous among prokaryotes. biorxiv.org Formate metabolism is not restricted to a specific microbial group and has been observed in various bacteria and archaea. mdpi.com

Specific microbial communities involved include:

Methanogens: In anaerobic environments, methanogenic archaea play a significant role. Organisms from the order Methanobacteriales are dominant in cultures amended with formate. frontiersin.org They can utilize formate directly or engage in syntrophic relationships where formate is oxidized to hydrogen and CO2, which are then used by hydrogenotrophic methanogens. frontiersin.orgwikipedia.org

Sulfate-reducing bacteria: Genera such as Desulfovibrio are known to metabolize formate. nih.gov

Syntrophic Bacteria: Bacteria like Thermodesulfovibrio can engage in syntrophic formate oxidation, coupling it with CO2-reducing methanogenesis. frontiersin.org

Other Bacteria: Formate oxidation has been observed in various bacterial families, including Burkholderiaceae, Clostridiaceae, and Enterobacteriaceae. mdpi.com The acetogen Clostridium carboxidivorans possesses a formate dehydrogenase that preferentially catalyzes the reduction of CO2 to formate as part of the Wood-Ljungdahl pathway. nih.govfrontiersin.org

Hyperthermophilic Archaea: Species such as Desulfurococcus amylolyticus, a Crenarchaeon, can metabolize formate. mdpi.com

The rate of formate biodegradation is influenced by several environmental factors. Identifying and addressing these limiting factors is essential for effective bioremediation. frontiersin.org

Temperature: Microbial activity, and thus biodegradation, is temperature-dependent. However, significant formate degradation has been observed even at low temperatures (ranging from -2 to +6°C), which is relevant for its use as a deicing agent. nih.gov

Nutrient Availability: The availability of essential nutrients like nitrogen and phosphorus can be a limiting factor for microbial activity. researchgate.netfrontiersin.org In one study, low concentrations of nitrogen and phosphorus in percolated water were identified as potentially limiting to the microbial degradation of formate. researchgate.net

Oxygen and Electron Acceptors: The presence of oxygen (for aerobic degradation) or alternative electron acceptors (for anaerobic degradation) is a critical factor. frontiersin.org The biodegradation of formate can be limited by the availability of oxygen. nih.gov

pH: The pH of the environment can affect both microbial activity and the chemical form of the compound. nih.gov Formic acid can be toxic to microorganisms at high concentrations, particularly in acidic environments where the undissociated acid form predominates. nih.gov

Substrate Concentration: Formate can serve as a primary energy source for microorganisms, with enzymatic activity increasing with concentration up to a certain point. nih.gov However, very high concentrations can be inhibitory to some microbes. nih.gov

Interaction with Geochemical Cycles (e.g., Carbon Cycle)

Formate and its parent compound, dipotassium diformate, are active participants in biogeochemical cycles, most notably the carbon cycle. wikipedia.orgnoaa.govbritannica.com Formate is a key one-carbon (C1) intermediate in microbial metabolism. mdpi.com